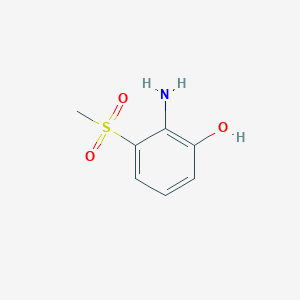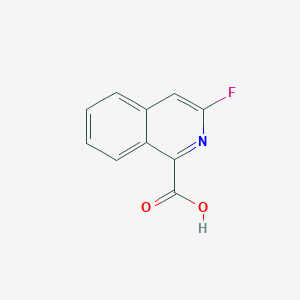![molecular formula C11H17NSi B11905989 N-{[Ethenyl(dimethyl)silyl]methyl}aniline CAS No. 113619-59-3](/img/structure/B11905989.png)
N-{[Ethenyl(dimethyl)silyl]methyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[Ethenyl(dimethyl)silyl]methyl}aniline: is an organosilicon compound that features a unique combination of aniline and silyl groups. This compound is of interest due to its potential applications in various fields, including materials science and organic synthesis. The presence of both ethenyl and dimethylsilyl groups in its structure allows for versatile chemical reactivity and functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{[Ethenyl(dimethyl)silyl]methyl}aniline typically involves the reaction of aniline with a silylating agent. One common method is the reaction of aniline with ethenyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-{[Ethenyl(dimethyl)silyl]methyl}aniline can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products, depending on the reducing agents and conditions used.
Substitution: The silyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydrogenated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-{[Ethenyl(dimethyl)silyl]methyl}aniline is used as a building block in organic synthesis, particularly in the preparation of complex organosilicon compounds
Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive compounds. Its derivatives may exhibit interesting pharmacological properties, making it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as silicone-based polymers and resins. These materials have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of N-{[Ethenyl(dimethyl)silyl]methyl}aniline involves its ability to interact with various molecular targets through its functional groups. The ethenyl group can participate in addition reactions, while the silyl group can stabilize reactive intermediates. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
N-{[Trimethylsilyl]methyl}aniline: This compound is similar in structure but has a trimethylsilyl group instead of an ethenyl(dimethyl)silyl group.
N-{[Ethenyl(dimethyl)silyl]methyl}benzylamine: This compound features a benzylamine group instead of an aniline group.
Uniqueness: N-{[Ethenyl(dimethyl)silyl]methyl}aniline is unique due to the presence of both ethenyl and dimethylsilyl groups, which confer distinct reactivity and functionalization potential. This makes it a versatile compound for various applications in synthesis and materials science.
Propriétés
Numéro CAS |
113619-59-3 |
|---|---|
Formule moléculaire |
C11H17NSi |
Poids moléculaire |
191.34 g/mol |
Nom IUPAC |
N-[[ethenyl(dimethyl)silyl]methyl]aniline |
InChI |
InChI=1S/C11H17NSi/c1-4-13(2,3)10-12-11-8-6-5-7-9-11/h4-9,12H,1,10H2,2-3H3 |
Clé InChI |
JYBIIZZDUVDQRR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CNC1=CC=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




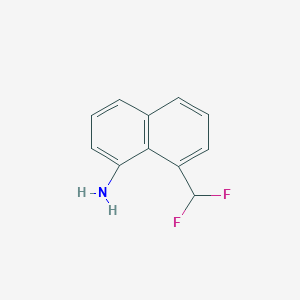

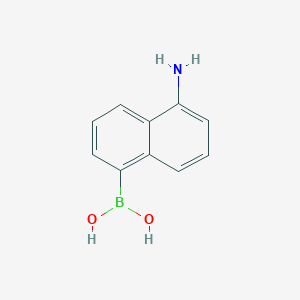
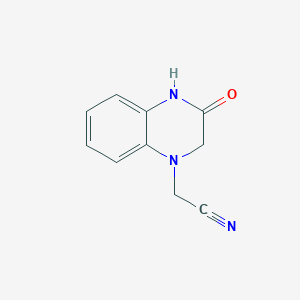
![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)
